molecular formula C11H11ClF2O3 B14042344 1-Chloro-1-(4-(difluoromethoxy)-3-methoxyphenyl)propan-2-one

1-Chloro-1-(4-(difluoromethoxy)-3-methoxyphenyl)propan-2-one

Katalognummer: B14042344
Molekulargewicht: 264.65 g/mol
InChI-Schlüssel: XSSOARBGJSUPGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(4-(difluoromethoxy)-3-methoxyphenyl)propan-2-one is an organic compound with a complex structure, characterized by the presence of chloro, difluoromethoxy, and methoxy groups attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-3-methoxyphenyl)propan-2-one typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-Chloro-1-(4-(difluoromethoxy)-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(4-(difluoromethoxy)-3-methoxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-3-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The presence of chloro, difluoromethoxy, and methoxy groups allows the compound to engage in various chemical interactions, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1-(4-(difluoromethoxy)-3-methoxyphenyl)propan-2-one can be compared with similar compounds such as:

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications. Its synthesis, chemical reactions, and scientific research applications make it a valuable compound in various fields. Further research is needed to fully understand its mechanism of action and explore its potential in new areas.

Eigenschaften

Molekularformel

C11H11ClF2O3

Molekulargewicht

264.65 g/mol

IUPAC-Name

1-chloro-1-[4-(difluoromethoxy)-3-methoxyphenyl]propan-2-one

InChI

InChI=1S/C11H11ClF2O3/c1-6(15)10(12)7-3-4-8(17-11(13)14)9(5-7)16-2/h3-5,10-11H,1-2H3

InChI-Schlüssel

XSSOARBGJSUPGD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=CC(=C(C=C1)OC(F)F)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.